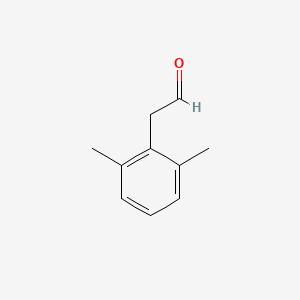

2-(2,6-Dimethylphenyl)acetaldehyde

Description

Significance of Arylacetaldehydes as Synthons and Intermediates

Arylacetaldehydes are highly valued as synthons, which are idealized representations of reactive chemical species used in retrosynthetic analysis. They are key building blocks for the construction of more complex molecular architectures. Their aldehyde group readily participates in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. This reactivity makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Furthermore, the aryl moiety can be functionalized to modulate the electronic and steric properties of the molecule, allowing for fine-tuning of its reactivity and the properties of the final product.

Overview of the 2,6-Dimethylphenyl Moiety in Chemical Structures

The 2,6-dimethylphenyl group, also known as the 2,6-xylyl group, imparts unique steric and electronic characteristics to a molecule. The two methyl groups flanking the point of attachment to the rest of the molecule create significant steric hindrance. This steric bulk can influence the regioselectivity and stereoselectivity of reactions at adjacent functional groups. For instance, it can shield the functional group from nucleophilic attack or direct incoming reagents to a specific face of the molecule. Electronically, the methyl groups are weakly electron-donating through hyperconjugation, which can influence the reactivity of the aromatic ring and adjacent functional groups. This combination of steric and electronic effects makes the 2,6-dimethylphenyl moiety a valuable component in the design of catalysts, ligands, and pharmacologically active compounds where control over molecular conformation and reactivity is crucial.

Scope and Research Focus on 2-(2,6-Dimethylphenyl)acetaldehyde

This article focuses specifically on the chemical compound this compound. Despite its seemingly simple structure, this particular arylacetaldehyde is a subject of interest due to the presence of the sterically demanding 2,6-dimethylphenyl group directly attached to the acetaldehyde (B116499) unit. This structural feature is expected to significantly influence its synthesis, reactivity, and potential applications. The research focus of this article is to provide a detailed and scientifically accurate overview of this compound, covering its synthesis, chemical and physical properties, spectroscopic characterization, and its role as a reactive intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this article will also draw upon established knowledge of related arylacetaldehydes and the well-documented chemistry of the corresponding carboxylic acid, 2-(2,6-Dimethylphenyl)acetic acid, for which the acetaldehyde is a direct precursor.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEHAUDFVQWQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695182 | |

| Record name | (2,6-Dimethylphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27843-11-4 | |

| Record name | (2,6-Dimethylphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,6 Dimethylphenyl Acetaldehyde and Analogues

Direct Synthesis Routes of 2-(2,6-Dimethylphenyl)acetaldehyde

Direct synthetic methods for this compound are not extensively documented in the literature, likely due to the aforementioned steric hindrance. However, several plausible routes can be extrapolated from known organic transformations.

Specific Reported Methods

One potential pathway involves the homologation of 2,6-dimethylbenzaldehyde (B72290). This could theoretically be achieved through various one-carbon homologation strategies, although the steric hindrance of the ortho-methyl groups would likely necessitate carefully optimized reaction conditions.

Investigation of Novel Synthetic Pathways

Novel synthetic pathways could offer more efficient access to this compound. Some potential, albeit currently theoretical, approaches include:

Darzens Glycidic Ester Condensation: The reaction of 2,6-dimethylbenzaldehyde with an α-haloester, such as ethyl chloroacetate, in the presence of a base would yield an α,β-epoxy ester (a glycidic ester). sciencemadness.orgmdma.chchemspider.comvaia.com Subsequent saponification and decarboxylation of this intermediate would produce this compound. Although the Darzens reaction is a general method, the steric hindrance of 2,4,6-trimethylbenzaldehyde (B22134) has been reported to still allow for product formation, suggesting this could be a viable, though potentially low-yielding, route. mdma.ch

Rearrangement of 2,6-Dimethylstyrene (B1328765) Oxide: The isomerization of epoxides to aldehydes is a known transformation. researchgate.net The synthesis of 2,6-dimethylstyrene oxide, the required precursor, could be achieved through the epoxidation of 2,6-dimethylstyrene. nih.gov Subsequent acid-catalyzed or thermal rearrangement of the epoxide could yield the target aldehyde.

Hydroboration-Oxidation of 2,6-Dimethylphenylacetylene: The hydroboration-oxidation of terminal alkynes is a classic method for the synthesis of aldehydes. The synthesis of 2,6-dimethylphenylacetylene, followed by a regioselective hydroboration (e.g., with disiamylborane (B86530) or 9-BBN) and subsequent oxidation, would be expected to yield this compound.

Analogous Synthetic Strategies for Substituted Phenylacetaldehydes

Given the limited specific data for the target compound, examining analogous synthetic strategies for other substituted phenylacetaldehydes provides valuable insights into potential synthetic designs.

Aldol (B89426) Condensation Approaches from Benzaldehydes with Acetaldehyde (B116499)

The crossed Aldol condensation between a substituted benzaldehyde (B42025) and acetaldehyde is a common route to cinnamaldehydes, which can be precursors to phenylacetaldehydes. quora.combrainly.com In the case of 2,6-dimethylbenzaldehyde, a crossed Aldol condensation with acetaldehyde would be challenging due to the steric hindrance around the carbonyl group of the benzaldehyde derivative.

The reaction typically proceeds under basic conditions, where an enolate is formed from acetaldehyde, which then attacks the carbonyl carbon of the benzaldehyde. testbook.comquora.com Dehydration of the resulting β-hydroxy aldehyde leads to the corresponding α,β-unsaturated aldehyde. quora.com For sterically hindered aldehydes, forcing conditions and carefully chosen catalysts might be necessary to achieve reasonable yields. Biocatalytic approaches using engineered aldolases have also shown promise for the condensation of acetaldehyde with various aromatic aldehydes. nih.gov

Table 1: Examples of Crossed Aldol Condensation

| Benzaldehyde Derivative | Acetaldehyde Source | Catalyst/Conditions | Product | Reference |

| Benzaldehyde | Acetaldehyde | NaOH, ethanol (B145695)/water | Cinnamaldehyde | quora.com |

| Substituted Benzaldehydes | Acetaldehyde | Engineered 4-oxalocrotonate tautomerase | Aromatic α,β-unsaturated aldehydes | nih.gov |

Multi-Step Approaches via Halogenated Precursors

Multi-step syntheses starting from readily available halogenated aromatic compounds are a versatile strategy for accessing substituted phenylacetaldehydes. A general pathway involves the conversion of a substituted benzyl (B1604629) halide to the corresponding nitrile, followed by reduction to the aldehyde.

A relevant example is the synthesis of 2,6-dialkylphenylacetic acids, which proceeds through the formation of a 2,6-dialkylbenzaldehyde from a 2,6-dialkylbromobenzene. This aldehyde is then reduced to the benzyl alcohol, converted to the benzyl chloride, and subsequently cyanated to the phenylacetonitrile. google.com Hydrolysis of the nitrile yields the acetic acid, but a partial reduction of the nitrile would provide the desired aldehyde.

Alternatively, the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide from 2,6-dimethylaniline (B139824) is a known process. chemicalbook.com This highlights the utility of 2,6-dimethylaniline as a starting material for introducing functional groups that can be further elaborated to the acetaldehyde moiety.

The Meerwein arylation offers a method for the formation of a carbon-carbon bond by adding an aryl diazonium salt to an electron-poor alkene. wikipedia.org This reaction could be employed to synthesize precursors for this compound.

For instance, the reaction of 2,6-dimethylbenzenediazonium chloride with an acrylic acid derivative could lead to a 3-(2,6-dimethylphenyl)propanoic acid derivative after reduction. Subsequent functional group manipulations could then yield the target aldehyde. The reaction is typically catalyzed by a copper salt. wikipedia.org While the mechanism is believed to involve an aryl radical, the conditions can be tailored to favor the desired addition product. researchgate.netwikipedia.org

Hydrogenation of Benzaldehydes to Benzyl Alcohols

A foundational step in one of the primary synthetic pathways to this compound is the reduction of the corresponding benzaldehyde, 2,6-dimethylbenzaldehyde, to 2,6-dimethylbenzyl alcohol. Catalytic hydrogenation is a widely employed and efficient method for this transformation. This process typically involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst. epa.govyoutube.com

Ruthenium-based catalysts, particularly 5% ruthenium on activated carbon (Ru/C), have demonstrated efficacy in the hydrogenation of various aromatic aldehydes. epa.gov The reaction can be carried out in solvents like hexane (B92381) or 2-propanol. epa.gov While specific kinetic data for 2,6-dimethylbenzaldehyde is not extensively detailed in readily available literature, studies on similar substrates like benzaldehyde provide insight into the reaction's nature. For instance, the hydrogenation of benzaldehyde over palladium catalysts is a facile process leading to benzyl alcohol, though selectivity can be a challenge, with potential side reactions like hydrodeoxygenation to toluene. researchgate.net Platinum and ruthenium catalysts are often preferred to selectively reduce the carbonyl group. researchgate.net

The general conditions for such hydrogenations involve moderate temperatures and pressures, although specific parameters can be optimized for the particular substrate and catalyst system. For example, a patent describes the hydrogenation of aldehydes using a ruthenium catalyst at temperatures ranging from 10°C to 250°C. google.com The activity of the ruthenium catalyst can sometimes decrease during the reaction but can be restored, ensuring a consistently high hydrogenation rate. google.com Manganese-based catalysts have also emerged as efficient, base-free options for the chemoselective hydrogenation of aldehydes, capable of operating at room temperature under hydrogen pressure. nih.gov

Conversion of Benzyl Alcohols to Halides and Subsequent Cyanation

Following the formation of 2,6-dimethylbenzyl alcohol, the synthetic sequence continues with its conversion to a benzyl halide, typically 2,6-dimethylbenzyl chloride, which is then subjected to cyanation to yield 2-(2,6-dimethylphenyl)acetonitrile.

Conversion of Benzyl Alcohols to Halides: The transformation of an alcohol to an alkyl halide is a standard substitution reaction. chemistrysteps.com For primary alcohols like 2,6-dimethylbenzyl alcohol, the reaction with hydrogen halides (HX) proceeds via an SN2 mechanism. libretexts.org This process involves the protonation of the alcohol's hydroxyl group by the acid, converting it into a good leaving group (water). chemistrysteps.comlibretexts.orgyoutube.com The halide ion then acts as a nucleophile, displacing the water molecule. libretexts.orgyoutube.com Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also effective for converting primary and secondary alcohols to the corresponding halides, often with an inversion of stereochemistry if a chiral center is present. chemistrysteps.comorganicchemistrytutor.com

Cyanation of Halides: The subsequent cyanation step replaces the halide with a cyanide group, a crucial carbon-carbon bond-forming reaction. wikipedia.org This is typically achieved by reacting the benzyl halide with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.orgtaylorandfrancis.com The reaction of benzyl chloride with sodium cyanide is a classic example of this SN2-type transformation. wikipedia.org

To improve reaction efficiency and handle the immiscibility of reactants (aqueous cyanide salt and organic benzyl halide), phase-transfer catalysis (PTC) is often employed. crdeepjournal.orgdalalinstitute.combiomedres.us A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide. dalalinstitute.commdpi.com This technique can lead to faster reaction rates, higher yields, and milder reaction conditions. dalalinstitute.combiomedres.usresearchgate.net

Alternatively, nickel-catalyzed cyanation offers a base-free method, reacting benzyl chlorides with trimethylsilyl (B98337) cyanide (TMSCN) to produce arylacetonitriles with good chemoselectivity. rsc.org Other modern methods utilize less toxic cyanide sources like zinc cyanide (Zn(CN)₂) with palladium or nickel catalysts. organic-chemistry.orgorganic-chemistry.org

Oxidation Reactions for Aldehyde Formation

The final and critical step in this synthetic pathway is the oxidation of a suitable precursor to the target aldehyde, this compound. The most direct precursor for this transformation is the corresponding primary alcohol, 2-(2,6-dimethylphenyl)ethanol.

The Swern oxidation is a widely used and effective method for oxidizing primary alcohols to aldehydes under mild conditions, which is particularly valuable for sensitive molecules. alfa-chemistry.comwikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78°C). alfa-chemistry.comwikipedia.orgnrochemistry.com An organic base, like triethylamine (B128534), is then added to facilitate the elimination reaction that forms the aldehyde. wikipedia.orgnrochemistry.com A key advantage of the Swern oxidation is that it generally avoids over-oxidation of the aldehyde to a carboxylic acid. organic-chemistry.org The byproducts include dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.org

The general procedure involves the slow addition of DMSO to a solution of oxalyl chloride in a solvent like dichloromethane (B109758) (DCM) at low temperature, followed by the addition of the alcohol. nrochemistry.com After a period of stirring, triethylamine is added, and the reaction mixture is allowed to warm to room temperature before workup. nrochemistry.com

Optimization of Reaction Conditions and Yields in Arylacetaldehyde Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final arylacetaldehyde product while ensuring the process is efficient and scalable. Several factors can be fine-tuned at each stage of the synthesis.

For hydrogenation reactions , catalyst selection (e.g., Ru/C, Pd/C), catalyst loading, hydrogen pressure, temperature, and solvent choice are critical variables that influence reaction rate and selectivity. epa.govresearchgate.net For instance, ruthenium catalysts are noted for good selectivity in reducing aldehydes to alcohols, minimizing side reactions. researchgate.net

In the cyanation of benzyl halides , the use of phase-transfer catalysis can dramatically improve yields and reaction times. crdeepjournal.org Optimization here involves selecting the appropriate catalyst and its concentration, the choice of solvent system (e.g., liquid-liquid or solid-liquid), stirring speed, and temperature. biomedres.us These factors collectively influence the efficiency of transferring the cyanide nucleophile into the organic phase for the reaction. crdeepjournal.orgbiomedres.us Nickel-catalyzed cyanations offer an alternative that can be optimized by adjusting the ligand, solvent, and temperature to achieve high yields. rsc.org A study on Ni-catalyzed cyanation of benzyl chlorides reported yields of 85-96% for various substituted substrates. rsc.org

For the final oxidation step , particularly the Swern oxidation, precise temperature control is crucial to prevent side reactions. wikipedia.orgorganic-chemistry.org The reaction must be kept below -60°C when using oxalyl chloride. wikipedia.org The choice of activating agent (e.g., oxalyl chloride vs. trifluoroacetic anhydride) can also affect the required temperature, with some alternatives allowing for slightly higher temperatures. wikipedia.org The stoichiometry of the reagents (DMSO, oxalyl chloride, and base) must also be carefully controlled for optimal results.

The table below presents data on the optimization of a nickel-catalyzed cyanation of substituted benzyl chlorides, which is analogous to a key step in the synthesis of this compound.

Table 1. Optimization of Ni-Catalyzed Cyanation of Substituted Benzyl Chlorides rsc.org

| Entry | Substituent on Benzyl Chloride | Product | Yield (%) |

| 1 | H | Benzyl cyanide | 83 |

| 2 | 4-Me | 4-Methylbenzyl cyanide | 91 |

| 3 | 4-MeO | 4-Methoxybenzyl cyanide | 85 |

| 4 | 4-F | 4-Fluorobenzyl cyanide | 95 |

| 5 | 4-MeO₂C | Methyl 4-(cyanomethyl)benzoate | 96 |

This data illustrates how electronic effects of substituents on the aromatic ring can influence the yield of the cyanation reaction under optimized conditions. Such systematic studies are essential for developing robust and high-yielding synthetic protocols for arylacetaldehydes and their intermediates.

Fundamental Reactivity of the Aldehyde Functional Group

The reactivity of this compound is fundamentally dictated by its aldehyde functional group (-CHO). The carbonyl group (C=O) within the aldehyde is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. The electrophilic nature of the carbonyl carbon makes it a prime target for attack by nucleophiles. openstax.org

The most characteristic reaction of aldehydes is nucleophilic addition. openstax.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon. This attack leads to the rehybridization of the carbonyl carbon from a trigonal planar sp² state to a tetrahedral sp³ state. openstax.orglibretexts.org The electrons from the carbon-oxygen pi bond are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. openstax.org In the subsequent step, this intermediate is typically protonated by an acid or water to yield an alcohol. libretexts.org Aldehydes can undergo a variety of such additions, as well as other reactions like condensation, which often involve the formation of an enolate ion at the α-carbon. learncbse.inthieme-connect.de

Impact of Ortho-Methyl Substituents on Reactivity

The presence of two methyl groups in the ortho positions of the phenyl ring, adjacent to the acetaldehyde moiety, profoundly influences the compound's reactivity compared to unsubstituted phenylacetaldehyde (B1677652). These effects are twofold: steric and electronic.

Steric hindrance refers to the influence of the spatial arrangement of atoms on a molecule's reactivity. numberanalytics.com In this compound, the two ortho-methyl groups create significant steric bulk around the aldehyde functional group. This crowding has a direct impact on reaction rates and mechanisms by impeding the approach of nucleophiles to the electrophilic carbonyl carbon. numberanalytics.comyoutube.com

Generally, aldehydes are more reactive towards nucleophiles than ketones because they have only one large substituent, making the carbonyl carbon more accessible. openstax.org However, the ortho-substituents in this compound introduce steric hindrance comparable to or greater than that of many ketones.

Key impacts of steric hindrance include:

Reduced Reaction Rates: The physical barrier presented by the methyl groups makes it more difficult for reactants to achieve the necessary orientation for a successful reaction, slowing down the rate of nucleophilic attack. numberanalytics.com For instance, in reactions like cyanohydrin formation or additions of organometallic reagents, the yield can be significantly lower compared to less hindered aldehydes. learncbse.inbyjus.com

Altered Reaction Equilibria: Steric strain in the product can shift the equilibrium of a reversible reaction back towards the reactants.

Influence on Stereochemistry: For reactions that create a new chiral center, the steric bulk can direct the incoming nucleophile to attack from the less hindered face, potentially leading to specific stereoisomers. libretexts.org

The table below illustrates the general effect of steric hindrance on the reactivity of carbonyl compounds in nucleophilic addition reactions.

| Carbonyl Compound | Relative Reactivity | Steric Hindrance |

| Formaldehyde (B43269) | Highest | Minimal |

| Acetaldehyde | High | Low |

| Phenylacetaldehyde | Moderate | Moderate |

| This compound | Low | High |

| Acetone (a ketone) | Low | Moderate-High |

| 2,2,6-Trimethylcyclohexanone | Very Low | Very High byjus.com |

This table provides a qualitative comparison based on established chemical principles of steric effects.

The methyl groups also exert an electronic influence on the reactivity of the aldehyde. Methyl groups are known to be weak electron-donating groups (EDGs) through an inductive effect (+I effect). learncbse.inlibretexts.org

Key electronic effects include:

Destabilization of the Carbonyl's Electrophilicity: The electron-donating nature of the two methyl groups increases the electron density on the aromatic ring. This effect can be transmitted to the aldehyde group, slightly reducing the partial positive charge on the carbonyl carbon. A less electrophilic carbon is less attractive to nucleophiles, thus decreasing the aldehyde's reactivity. learncbse.in

The combination of significant steric hindrance and a moderate electronic deactivating effect makes this compound substantially less reactive than its non-methylated counterpart, phenylacetaldehyde.

Specific Reaction Pathways Investigated

Nucleophilic addition is a cornerstone of aldehyde chemistry. openstax.org Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to simple aldehydes. youtube.com However, with this compound, the significant steric hindrance posed by the ortho-methyl groups is expected to severely hamper these reactions. The bulky nucleophile would face considerable repulsion from the methyl groups when attempting to approach the carbonyl carbon. This often leads to lower yields or may necessitate harsher reaction conditions. In extreme cases of steric hindrance, the reaction may not proceed at all, and side reactions, such as the reduction of the aldehyde or enolization, might become dominant pathways.

Condensation reactions, such as the aldol condensation, involve the reaction of an enolate ion with a carbonyl compound. thieme-connect.de this compound possesses two α-hydrogens, making it capable of forming an enolate and participating in such reactions, both as the nucleophilic enolate component and as the electrophilic carbonyl component.

However, both potential roles are sterically hindered:

As an Electrophile: The approach of an enolate (even its own) to the carbonyl carbon is sterically blocked by the ortho-methyl groups, making condensation difficult.

As a Nucleophile (Enolate): While the α-hydrogens are available for deprotonation to form the enolate, the subsequent attack of this bulky enolate on another aldehyde molecule would also be a slow process.

Studies on similarly hindered aromatic sulfonamides have shown that condensation reactions can be challenging, sometimes leading to unexpected rearrangements and side products. nih.gov For example, acid-catalyzed condensation of a sterically hindered sulfonamide with glyoxal (B1671930) led to complex mixtures rather than the simple condensation product. nih.gov While the specific system is different, it highlights the complexities that arise from steric crowding in condensation pathways.

Oxidation and Reduction Chemistry

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation. github.iolibretexts.org For this compound, this involves converting the -CHO group to a -COOH group, yielding 2-(2,6-Dimethylphenyl)acetic acid. chemscene.comnih.govnih.gov This can be achieved using various oxidizing agents. A standard laboratory method involves heating the aldehyde under reflux with an excess of an oxidizing agent like potassium dichromate(VI) (K₂Cr₂O₇) solution acidified with dilute sulfuric acid. libretexts.orgchemguide.co.uk The excess oxidant ensures the reaction proceeds fully to the carboxylic acid rather than stopping at an intermediate stage. chemguide.co.uk Other modern reagents capable of this transformation include Oxone, pyridinium (B92312) chlorochromate (PCC) with a co-oxidant, and various metal-catalyzed aerobic oxidation systems. organic-chemistry.org

Reduction: The reduction of this compound yields the corresponding primary alcohol, 2-(2,6-Dimethylphenyl)ethanol. This transformation is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Enzymatic reductions are also possible; for instance, alcohol dehydrogenase can catalyze the stereoselective reduction of similar phenylacetaldehyde derivatives. chemicalpapers.com The reduction of acetaldehyde itself back to ethanol is a known metabolic pathway in biological systems. nih.gov

| Reaction Type | Reactant | Product | Typical Reagents |

| Oxidation | This compound | 2-(2,6-Dimethylphenyl)acetic acid | K₂Cr₂O₇/H₂SO₄, Oxone, PCC/H₅IO₆ |

| Reduction | This compound | 2-(2,6-Dimethylphenyl)ethanol | NaBH₄, LiAlH₄, Alcohol Dehydrogenase |

Cycloaddition Reactions and Limitations

Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, are powerful methods for forming cyclic compounds. youtube.comlibretexts.org In a typical Diels-Alder reaction, an aldehyde can act as the dienophile (the manchester.ac.uk component), reacting with a conjugated diene (the rsc.org component) to form a dihydropyran ring. nih.gov For the reaction to proceed efficiently, the dienophile is often substituted with electron-withdrawing groups. libretexts.org

However, the participation of this compound in such reactions is expected to be severely limited. The primary reason for this limitation is the significant steric hindrance imposed by the 2,6-dimethylphenyl group. This bulky substituent shields the carbonyl group, making the approach of a diene to form the necessary transition state difficult. Steric demand is a known factor that can substantially influence the feasibility and outcome of cycloaddition reactions. rsc.org While thermal and photochemical conditions can be used to promote different cycloaddition pathways, the geometric constraints imposed by the sterically encumbered scaffold of this compound make it a poor candidate for typical cycloaddition chemistry. rsc.orgacs.org

Aldehyde Deformylation Mechanisms: Theoretical Insights

Aldehyde deformylation is a reaction that removes the formyl group (-CHO) from a molecule. manchester.ac.ukrsc.org This process is significant in both biological systems, such as in the biosynthesis of hormones by cytochrome P450 enzymes, and in synthetic chemistry. manchester.ac.ukrsc.orgresearchgate.net For an aldehyde like this compound, which possesses α-hydrogens, several deformylation mechanisms are theoretically possible.

The most widely accepted mechanism involves a nucleophilic attack at the carbonyl carbon. rsc.orgnih.gov In reactions mediated by metal-dioxygen complexes, a metal-peroxo species can act as the nucleophile, attacking the aldehyde to form a peroxy-hemiacetal-like intermediate. manchester.ac.uknih.gov This intermediate can then decompose to release formic acid or other C1 fragments.

Alternatively, for aldehydes with α-hydrogens, an electrophilic pathway involving hydrogen atom abstraction from the α-carbon is possible. rsc.orgnih.gov Density Functional Theory (DFT) studies on aldehyde deformylations have explored various pathways, including outer-sphere nucleophilic attack, α-H-atom abstraction, and inner-sphere mechanisms involving homolytic C-C bond cleavage. nih.gov The specific pathway taken can depend on the catalyst and reaction conditions. Given its structure, theoretical models suggest that this compound could undergo deformylation through either nucleophilic attack on the carbonyl or abstraction of one of its α-hydrogens, leading to the formation of 1,3-dimethylbenzene.

Derivatization Strategies Utilizing the this compound Scaffold

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, allowing the this compound scaffold to be elaborated into various derivatives.

Formation of Imines and Hydrazones

The reaction of aldehydes with primary amines or hydrazines is a fundamental process that yields imines (Schiff bases) and hydrazones, respectively. masterorganicchemistry.comnih.gov This condensation reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Imines: this compound reacts with a primary amine (R-NH₂) under acid catalysis to form the corresponding N-substituted imine. masterorganicchemistry.comorganic-chemistry.orgredalyc.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov To drive the equilibrium towards the product, water is typically removed, for example, by azeotropic distillation or the use of a dehydrating agent. nih.gov

Hydrazones: Similarly, reacting the aldehyde with hydrazine (B178648) (H₂N-NH₂) or a substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine) produces a hydrazone. researchgate.netorganic-chemistry.orgunipune.ac.in These derivatives are often crystalline solids with sharp melting points, historically used for the identification and characterization of aldehydes and ketones. unipune.ac.in The formation is typically carried out in an acidic medium. researchgate.net

| Derivative | Reagent Type | General Structure of Reagent | Product Type |

| Imine | Primary Amine | R-NH₂ | C=N-R |

| Hydrazone | Hydrazine | R-NH-NH₂ | C=N-NH-R |

Transformations to Carboxylic Acids and Esters

The aldehyde group serves as a direct precursor to carboxylic acids and their ester derivatives.

Carboxylic Acids: As detailed in section 3.3.3, this compound is oxidized to 2-(2,6-Dimethylphenyl)acetic acid. chemscene.comnih.gov This acid is a stable, isolable compound. nih.gov The oxidation is a high-yield transformation using standard oxidizing agents like acidified potassium dichromate(VI). libretexts.org

Esters: The resulting 2-(2,6-Dimethylphenyl)acetic acid can be converted to its corresponding esters via several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (R-OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This is an equilibrium process, and using the alcohol as a solvent or in large excess drives the reaction toward the ester product. masterorganicchemistry.comyoutube.com For example, reaction with methanol (B129727) would yield methyl 2-(2,6-dimethylphenyl)acetate.

Role as Intermediate in Synthesis of Complex Organic Molecules

The this compound scaffold and its direct derivatives are valuable intermediates in the synthesis of more complex molecules, including agrochemicals and other specialty chemicals.

A multi-stage patent for producing 2,6-dialkylphenylacetic acids describes a process starting from 2,6-dialkyl bromobenzenes. google.com In this sequence, a 2,6-dialkylbenzaldehyde is formed as a key intermediate, which is then hydrogenated to the benzyl alcohol, followed by cyanation and saponification to yield the final acetic acid product. google.com This highlights the industrial relevance of the aldehyde as a precursor in a longer synthetic route.

Furthermore, the 2-(2,6-dimethylphenyl) structural motif is found in biologically active molecules. For instance, methyl (R)-N-(2,6-dimethylphenyl)alaninate is a crucial intermediate for the synthesis of the fungicide (R)-metalaxyl (mefenoxam). researchgate.net While this specific synthesis may start from a different precursor, it underscores the importance of the N-(2,6-dimethylphenyl) moiety, which can be installed through reactions like reductive amination of the corresponding aldehyde. The use of masked forms of aldehydes, such as acetals, is also a common strategy in multi-step syntheses to protect the aldehyde group while other transformations are carried out. nih.govresearchgate.net

Chemical and Physical Properties

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C10H12O | - |

| Molecular Weight | 148.20 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General appearance of arylacetaldehydes |

| Boiling Point | Expected to be lower than that of 2-(2,6-Dimethylphenyl)acetic acid (297.8 °C at 760 mmHg) | Aldehydes generally have lower boiling points than their corresponding carboxylic acids due to the absence of strong intermolecular hydrogen bonding. |

| Solubility | Likely soluble in common organic solvents (e.g., diethyl ether, dichloromethane (B109758), toluene) and sparingly soluble in water. | Polarity of the aldehyde group and the nonpolar nature of the dimethylphenyl ring. |

| Stability | Prone to oxidation to the corresponding carboxylic acid upon exposure to air. May also be susceptible to polymerization or self-condensation. | Inherent reactivity of the aldehyde functional group. |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 2-(2,6-Dimethylphenyl)acetaldehyde is characterized by several key signals that correspond to the different types of protons present in the molecule. The aldehyde proton (-CHO) is typically the most downfield-shifted signal, appearing as a triplet due to coupling with the adjacent methylene protons. The aromatic protons on the disubstituted benzene ring and the protons of the two methyl groups also produce distinct signals, the chemical shifts of which are influenced by their electronic environment.

A detailed analysis of a related compound, (4-Chloro-2,6-dimethylphenyl)acetonitrile, shows the methyl protons as a singlet at approximately 2.34 ppm and the aromatic protons as a singlet at 7.2 ppm in d6-DMSO google.com. For this compound, similar shifts for the methyl and aromatic protons would be anticipated. The aldehyde proton is expected to appear significantly further downfield, typically in the range of 9-10 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.0 | Triplet (t) | Coupled to the adjacent CH₂ group. |

| Aromatic (Ar-H) | ~7.0 - 7.2 | Multiplet (m) | The three protons on the phenyl ring may overlap. |

| Methylene (-CH₂-) | ~3.6 - 3.8 | Doublet (d) | Coupled to the aldehyde proton. |

| Methyl (-CH₃) | ~2.3 - 2.4 | Singlet (s) | The two methyl groups are chemically equivalent. |

This table is generated based on typical chemical shift values and data from analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The most deshielded carbon is the carbonyl carbon of the aldehyde group, which typically appears in the range of 190-200 ppm. The aromatic carbons, the methylene carbon, and the methyl carbons all resonate at higher fields.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C-Ar, substituted) | 135 - 140 |

| Aromatic (C-Ar, unsubstituted) | 125 - 130 |

| Methylene (-CH₂-) | 45 - 55 |

| Methyl (-CH₃) | 18 - 22 |

This table is generated based on typical chemical shift values for the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde and aromatic functionalities. A strong, sharp absorption band between 1720 and 1740 cm⁻¹ is indicative of the C=O stretch of the aldehyde. Furthermore, two characteristic C-H stretching bands for the aldehyde group are expected to appear around 2720 and 2820 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Aldehyde (C=O) | 1720 - 1740 | Stretch |

| Aldehyde (C-H) | 2810 - 2850 & 2710 - 2750 | Stretch |

| Aromatic (C-H) | 3010 - 3100 | Stretch |

| Aromatic (C=C) | 1450 - 1600 | Stretch |

| Alkyl (C-H) | 2850 - 2960 | Stretch |

This table is generated based on established IR absorption frequencies for the respective functional groups.

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for phenylacetaldehydes include the loss of the formyl radical (•CHO) or the entire acetaldehyde (B116499) group. The presence of the 2,6-dimethylphenyl moiety would lead to characteristic fragment ions. For instance, a prominent peak corresponding to the 2,6-dimethylbenzyl cation could be expected. In the mass spectrum of a related compound, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, fragmentation patterns are used for its identification nist.gov.

Advanced Spectroscopic Techniques in Elucidating Molecular Architecture

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting molecular geometries, electronic properties, and reaction energetics with a good balance of accuracy and computational cost.

Optimization of Molecular Conformations

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2-(2,6-dimethylphenyl)acetaldehyde, this involves exploring different conformations that arise from the rotation around single bonds.

| Parameter | Theoretical (Acetaldehyde) | Experimental (Acetaldehyde) |

| C–C Bond Length (Å) | 1.51 | 1.501 |

| C–O Bond Length (Å) | 1.20 | 1.216 |

| C1–H Bond Length (Å) | 1.11 | 1.114 |

| C–C–O Bond Angle (°) | 125 | 123.92 |

| C–C–H Bond Angle (°) | 115 | 117.47 |

Note: The data in this table is for acetaldehyde (B116499) and is provided for illustrative purposes to demonstrate the accuracy of DFT in predicting molecular geometry. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. irjweb.com For this compound, the HOMO is expected to be located primarily on the electron-rich dimethylphenyl ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl group of the acetaldehyde moiety. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity. nih.gov

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -6.30 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.81 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.49 | Indicates chemical reactivity and kinetic stability. irjweb.com |

Note: The values in this table are illustrative for a generic organic molecule and are not specific to this compound. irjweb.com

Charge Distribution and Molecular Electrostatic Potential (MEP)

The distribution of electron density within a molecule governs its electrostatic properties. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. scienceopen.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. scienceopen.com

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. wolfram.com The hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic ring would exhibit positive electrostatic potential. scienceopen.com This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. scienceopen.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and bonding interactions within a molecule. researchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the hyperconjugative effects. researchgate.net

In this compound, significant hyperconjugative interactions would be expected. These could include delocalization of electron density from the π orbitals of the phenyl ring to the antibonding σ* orbitals of the acetaldehyde side chain, and vice versa. NBO analysis performed on a related compound, 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide (DEAL), revealed strong hyperconjugative interactions that contribute to the molecule's bioactivity. researchgate.netresearchgate.net Similar analysis on this compound would quantify these intramolecular interactions, providing insight into the molecule's electronic stabilization and reactivity. For instance, interactions involving the lone pair (n) orbitals of the carbonyl oxygen and the antibonding π* orbitals of the phenyl ring (n → π*) would be significant. ekb.eg

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(carbonyl) | σ(C-C) | Illustrative 5.2 | Lone Pair -> Antibonding σ |

| π(C=C)phenyl | π(C=O) | Illustrative 20.5 | π -> Antibonding π |

| σ(C-H)methyl | σ(C-C)ring | Illustrative 2.8 | σ -> Antibonding σ |

Note: The data in this table is illustrative and based on typical values for hyperconjugative interactions in organic molecules. ekb.egnih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. nih.gov This allows for the calculation of activation energies, which are critical for understanding reaction rates and mechanisms. researchgate.net

For an aldehyde like this compound, computational studies could investigate various reactions, such as its oxidation to the corresponding carboxylic acid or its reduction to an alcohol. For example, a study on the reaction of the phenyl radical with formaldehyde (B43269) (CH₂O) used DFT to explore different reaction channels, including hydrogen abstraction and addition reactions, and calculated the energy barriers for each pathway. researchgate.net Similarly, computational modeling of the decomposition of a thiohemiacetal intermediate in an enzymatic reaction provided detailed insight into the multi-step mechanism involving proton transfer and bond cleavage. nih.gov A theoretical study of the formation of acetaldehyde on an ice model in interstellar space employed DFT to identify transition states and intermediates, revealing the rate-limiting step of the reaction. nih.govrsc.org Such computational approaches could be applied to understand the reactivity of this compound in various chemical environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and verification. comporgchem.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus in a molecule. nih.govnih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane.

The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. comporgchem.com For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these predicted spectra with experimental data can confirm the proposed structure and aid in the assignment of specific peaks to individual atoms in the molecule. Recent advancements have even integrated DFT-calculated parameters with deep learning models to further enhance the accuracy of chemical shift prediction. nih.govnih.gov

| Atom Type | Experimental Shift (ppm) (Illustrative) | Calculated Shift (ppm) (Illustrative) |

| Aldehydic Proton (-CHO) | 9.5 - 10.0 | 9.75 |

| Aromatic Protons | 6.8 - 7.5 | 7.20 |

| Methyl Protons (-CH₃) | 2.1 - 2.5 | 2.30 |

| Carbonyl Carbon (C=O) | 190 - 205 | 198.5 |

| Aromatic Carbons | 120 - 140 | 125 - 138 |

| Methyl Carbons (-CH₃) | 15 - 25 | 19.8 |

Note: This table presents illustrative NMR chemical shift ranges and potential calculated values for a molecule with the structural features of this compound. Actual values would require specific calculations. comporgchem.com

Applications As a Key Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Substituted Aryl Compounds

2-(2,6-Dimethylphenyl)acetaldehyde is a key player in the synthesis of a diverse range of substituted aryl compounds. The presence of the reactive aldehyde group allows for a multitude of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. These reactions enable the introduction of various functional groups and the extension of the carbon skeleton, leading to the formation of more complex aryl derivatives.

One common application involves the oxidation of the aldehyde to the corresponding carboxylic acid, 2-(2,6-dimethylphenyl)acetic acid. This acid is a valuable intermediate for the preparation of bioactive compounds used in crop protection, such as in the synthesis of insecticidal, acaricidal, or herbicidal cyclic keto-enols. The synthesis of 2,6-dialkylphenylacetic acids can proceed through the initial formation of a 2,6-dialkylbenzaldehyde, a compound closely related to the subject of this article. muni.cz

Furthermore, the aldehyde functionality can participate in condensation reactions with various nucleophiles to construct larger, more elaborate substituted aryl systems. These reactions are fundamental in building the core structures of many organic molecules with specific physical and chemical properties.

Precursor to Compounds with Specific Structural Motifs

The structural arrangement of this compound makes it an ideal precursor for the synthesis of compounds containing specific and often sterically hindered structural motifs. The two methyl groups ortho to the acetaldehyde (B116499) substituent create a sterically demanding environment around the reactive center. This steric hindrance can be exploited to control the regioselectivity and stereoselectivity of certain reactions, guiding the formation of a desired isomer.

For instance, in reactions involving the aldehyde group, the bulky 2,6-dimethylphenyl moiety can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another. This is particularly important in the synthesis of chiral molecules where a specific three-dimensional arrangement of atoms is required for biological activity. The compound's structure is foundational in the synthesis of various heterocyclic compounds, where the aldehyde group can be incorporated into a ring system through cyclization reactions.

Development of Novel Synthetic Building Blocks and Analogues

This compound itself serves as a foundational building block from which a wide array of novel synthetic intermediates and analogues can be derived. researchgate.net Its chemical reactivity allows for modifications that can introduce new functionalities and alter the electronic and steric properties of the molecule.

For example, the aldehyde can be converted into an acetal, which can act as a protecting group or as a reactive handle for further transformations. nih.govosti.gov The development of such novel building blocks is crucial for expanding the toolbox of synthetic chemists, enabling them to construct molecules with tailored properties for various applications, including materials science and medicinal chemistry. The exploration of reactions involving this aldehyde contributes to the discovery of new synthetic methodologies and the creation of libraries of compounds for high-throughput screening.

Intermediacy in the Synthesis of Bioactive Molecules (e.g., Metalaxyl intermediate, Lidocaine scaffold)

While the most common synthetic routes for the fungicide Metalaxyl and the local anesthetic Lidocaine start from 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine), the structural features of this compound make it a plausible and important potential intermediate in alternative synthetic pathways to these and other bioactive molecules. muni.czsandiego.eduwikipedia.orgcerritos.eduumass.edugoogle.comgoogle.com

Metalaxyl: The synthesis of Metalaxyl, a systemic fungicide, involves the N-acylation and N-alkylation of 2,6-dimethylaniline. wikipedia.orggoogle.comagropages.comresearchgate.net A hypothetical synthetic route could involve the conversion of this compound to a key intermediate that is then further elaborated to form the final Metalaxyl structure. The 2,6-dimethylphenyl moiety is a critical component of the Metalaxyl molecule, contributing to its fungicidal activity. agropages.com

Lidocaine Scaffold: Lidocaine, a widely used local anesthetic, also contains the 2,6-dimethylphenyl group. muni.czsandiego.eduumass.edugoogle.com Its synthesis typically begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride. muni.czcerritos.eduumass.edu An alternative approach could potentially utilize this compound as a starting point to construct the N-(2,6-dimethylphenyl)acetamide core of the Lidocaine molecule. The development of new synthetic routes to established drugs like Lidocaine is an active area of research, often aimed at improving efficiency and reducing costs.

The versatility of this compound as an intermediate underscores its importance in the broader field of organic synthesis, providing a gateway to a variety of complex and valuable molecules.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-(2,6-dimethylphenyl)acetaldehyde will likely focus on improving efficiency and sustainability, moving away from traditional methods that may involve harsh conditions or produce significant waste. Key areas of exploration include the adoption of green chemistry principles and the application of biocatalysis.

Green chemistry approaches aim to reduce the environmental impact of chemical processes. For the synthesis of sterically hindered aldehydes like this compound, this could involve the use of renewable starting materials, solvent-free reaction conditions, or the development of highly selective catalysts that minimize byproduct formation. mdpi.comrsc.org For instance, methods utilizing concentrated solar radiation in conjunction with natural, biodegradable catalysts like lemon juice have shown promise for the synthesis of related aromatic compounds and could be adapted for this specific aldehyde. mdpi.commdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govrsc.org Research into identifying or engineering enzymes, such as phenylacetaldehyde (B1677652) reductases or cytochrome P450 monooxygenases, could lead to highly efficient and enantioselective routes to this compound and its derivatives. nih.govnih.govrsc.org The development of engineered E. coli strains capable of producing aromatic aldehydes from simple carbon sources like glucose is a particularly promising avenue, as it could enable a completely bio-based production pathway. mit.edu The challenge will lie in finding or evolving enzymes that can accommodate the sterically demanding 2,6-disubstituted phenyl ring. acs.org

Table 1: Potential Sustainable Synthetic Strategies

| Approach | Key Advantages | Potential Challenges for this compound |

|---|---|---|

| Green Chemistry | Reduced waste, energy efficiency, use of renewable resources. | Overcoming steric hindrance with environmentally benign catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, potential for enantioselectivity. | Identifying or engineering enzymes that can process the sterically hindered substrate. |

| Engineered Microorganisms | Production from simple, renewable feedstocks (e.g., glucose). | Optimizing metabolic pathways for efficient production of the target molecule. |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The unique steric environment of this compound opens the door to exploring novel reaction pathways and catalytic transformations. The aldehyde functional group is a versatile handle for a wide array of chemical reactions, and the influence of the ortho-methyl groups on reactivity is a key area for investigation.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. rsc.orgyoutube.com Future research could focus on applying organocatalytic methods to reactions involving this compound, such as aldol (B89426) reactions, Michael additions, and esterifications. nih.govnih.gov The steric hindrance of the substrate will likely necessitate the design of new, highly active organocatalysts that can effectively interact with the aldehyde. nih.gov

Another exciting frontier is the use of C-H activation, a technique that allows for the direct functionalization of carbon-hydrogen bonds. mdpi.comrsc.org Palladium-catalyzed C-H arylation of benzaldehydes, for example, has been demonstrated, and exploring similar reactions with this compound could lead to the synthesis of novel, complex molecules. canterbury.ac.uk The regioselectivity of such reactions on the sterically crowded aromatic ring will be a critical aspect to investigate. mdpi.com The development of catalytic systems that can selectively functionalize the C-H bonds of the methyl groups or the aromatic ring would significantly expand the synthetic utility of this compound.

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.comcanterbury.ac.ukmdpi.comnih.gov For this compound, DFT calculations can provide valuable insights into its electronic structure, reaction mechanisms, and the influence of its steric bulk on transition states. mdpi.comnih.gov

Future research will likely employ advanced computational models to predict the outcomes of various reactions and to design novel catalysts specifically tailored for this sterically hindered aldehyde. nih.govresearchgate.net For example, computational screening of potential catalysts for a desired transformation could significantly accelerate the discovery of efficient synthetic routes. nih.gov Machine learning algorithms, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes and identifying promising catalyst structures with high accuracy. nih.govosti.gov These predictive models could be particularly useful for navigating the complex interplay of steric and electronic effects in reactions involving this compound. acs.org

Diversification of Derivatives for Material Science and Chemical Applications

The unique structure of this compound makes it an attractive monomer for the synthesis of novel polymers and a precursor for a variety of functional molecules with potential applications in material science, pharmaceuticals, and agrochemicals.

In material science, aromatic aldehydes can be used in the synthesis of polymers such as polyesters and poly(phthalaldehyde)s (PPA). wikipedia.org The polymerization of this compound could lead to new polymers with unique thermal, mechanical, and optical properties due to the bulky 2,6-dimethylphenyl side groups. These groups could, for instance, increase the polymer's glass transition temperature or influence its solubility. smolecule.com Derivatives of poly(phenylacetylene) are also being investigated as precursors for carbon materials with high carbon yield and for applications in gas and liquid separation membranes. mdpi.comresearchgate.netacs.orgbiosynth.com The steric bulk of the 2,6-dimethylphenyl group could lead to polymers with interesting microporous structures.

Beyond polymers, the 2,6-dimethylphenyl moiety is found in a number of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govsmolecule.combiosynth.comnih.govcymitquimica.com For example, derivatives of N-(2,6-dimethylphenyl)acetamide have shown potential as analgesics, antidepressants, and antiarrhythmic agents. nih.govsmolecule.comnih.gov This suggests that derivatives of this compound could be explored for their pharmacological properties. The compound could also serve as a synthon for creating new agrochemicals, as phenylacetaldehyde itself is a known insect attractant. wikipedia.orgresearchgate.net

Table 2: Potential Applications of this compound Derivatives

| Application Area | Potential Derivative Type | Key Structural Feature and its Influence |

|---|---|---|

| Material Science | Polymers (e.g., polyesters, poly(phenylacetylenes)) | The bulky 2,6-dimethylphenyl group can influence polymer properties like thermal stability, solubility, and microporosity. |

| Pharmaceuticals | Amides, amines, and other functionalized molecules | The 2,6-dimethylphenyl moiety is a known pharmacophore in various drug classes. |

| Agrochemicals | Pheromone analogues, pesticides | Modification of the phenylacetaldehyde structure could lead to new compounds with targeted effects on insects or plants. |

| Functional Materials | Functional monomers for organic semiconductors or 2D polymers | The specific substitution pattern can be exploited in the design of materials with tailored electronic or self-assembly properties. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-Dimethylphenyl)acetaldehyde in academic settings?

- Methodology : A plausible approach involves Friedel-Crafts alkylation of 2,6-dimethylbenzene with acetaldehyde derivatives under acidic catalysis. For example, using sulfuric acid as a catalyst (as in the synthesis of 4-methyl-7-hydroxycoumarin in ) could facilitate electrophilic substitution. Alternatively, oxidation of 2-(2,6-dimethylphenyl)ethanol via pyridinium chlorochromate (PCC) or Swern oxidation may yield the aldehyde.

- Critical Considerations : Monitor steric hindrance from the 2,6-dimethyl groups, which may require elevated temperatures or prolonged reaction times. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. How can researchers purify this compound effectively?

- Methodology : After synthesis, employ distillation under reduced pressure to separate the aldehyde from low-boiling-point byproducts. For further purification, use recrystallization in a non-polar solvent (e.g., hexane) or thin-layer chromatography (TLC) with silica-coated plates and a toluene-methanol (80:20) system, as described for di(2-ethylhexyl)phthalate in .

- Validation : Confirm purity via NMR (e.g., aldehyde proton at δ 9-10 ppm) and gas chromatography-mass spectrometry (GC-MS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9.8 ppm) and aromatic protons (δ 6.5-7.5 ppm for substituted benzene). Compare with analogous compounds like N-(2,6-dimethylphenyl)acetamide derivatives ( ).

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).

- X-ray Crystallography : If crystalline, use SHELX programs ( ) for structural elucidation, though steric bulk may complicate crystallization .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyl groups influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Perform kinetic studies using model nucleophiles (e.g., Grignard reagents) under controlled conditions. Compare reaction rates with less-hindered analogs (e.g., 2-methylphenylacetaldehyde).

- Data Analysis : Use computational tools (e.g., ACD/Labs Percepta, ) to calculate steric maps and transition-state energies. Crystallographic data from related structures (e.g., N-(2,6-dimethylphenyl)-2,2-diphenyl-acetamide in ) can guide steric parameterization .

Q. What computational strategies predict the physicochemical properties of this compound?

- Methodology : Apply density functional theory (DFT) to optimize geometry and compute electronic properties (e.g., HOMO-LUMO gaps). Use software like Gaussian or ORCA for simulations. Validate predictions against experimental data (e.g., logP via HPLC retention times).

- Case Study : The ACD/Labs Percepta Platform ( ) predicts properties like solubility and pKa, though experimental validation is critical due to the compound’s unique substituents .

Q. How can researchers address stability challenges during storage of this compound?

- Methodology :

- Stability Studies : Store samples under inert gas (N₂/Ar) at –20°C and monitor degradation via periodic NMR or GC-MS.

- Stabilizers : Add antioxidants (e.g., BHT) or store as a Schiff base derivative (e.g., imine with a primary amine), regenerating the aldehyde before use.

Q. What toxicological profiles should guide safe handling of this compound?

- Methodology :

- In Silico Tox Prediction : Use tools like ProTox-II or ADMETlab to estimate acute toxicity (e.g., LD50).

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) and genotoxicity tests (Ames test).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.